5-(氯甲基)-2-甲基嘧啶

描述

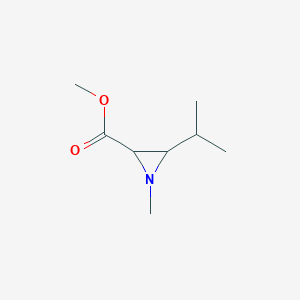

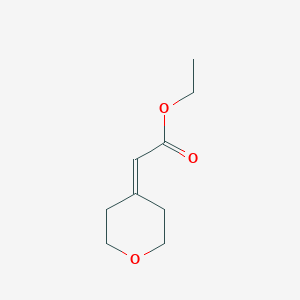

5-(Chloromethyl)-2-methylpyrimidine (also known as 5-Chloro-2-methylpyrimidine) is an organic compound with the molecular formula C5H6ClN. It is a colorless liquid with a pungent odor and is soluble in water, alcohol, and ether. 5-Chloro-2-methylpyrimidine is a versatile compound with various applications in organic synthesis and scientific research.

科学研究应用

- Field : Pharmaceutical Chemistry

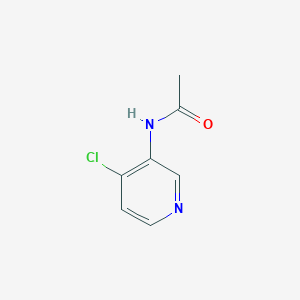

- Application : 2-Chloro-5-(chloromethyl)pyridine, a compound similar to 5-(Chloromethyl)-2-methylpyrimidine, is used for the synthesis of various pharmaceutical compounds .

- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Typically, this involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of various pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular compound being synthesized .

- Field : Agricultural Chemistry

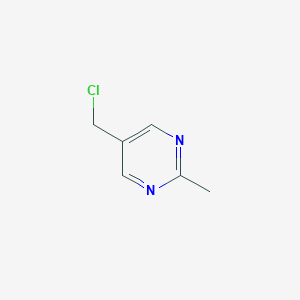

- Application : 2-Chloro-5-(chloromethyl)pyridine can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine.

- Method : The specific methods of application or experimental procedures would depend on the particular neonicotinoid compound being synthesized. This typically involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of new neonicotinoid compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular compound being synthesized .

- Field : Polymer Chemistry

- Application : 5-Chloromethyl-2-methoxy-benzaldehyde, a compound similar to 5-(Chloromethyl)-2-methylpyrimidine, has been used to initiate the atom transfer radical polymerization (ATRP) of styrene .

- Method : The ATRP using 5-chloromethyl-2-methoxy-benzaldehyde was performed under controlled conditions. The methoxy group in 5-chloromethyl-2-methoxy-benzaldehyde has stronger electron-donor ability and avoids the formation of hydrogen bond, so that the ATRP was promoted .

- Results : The end group of the obtained polystyrene can be turned into Schiff base and form polymeric complex with metal ions, which owns good film-forming ability and shows visible fluorescence .

Synthesis of Pharmaceutical Compounds

Synthesis of Neonicotinoid Compounds

Polymer Synthesis

- Field : Industrial Chemistry

- Application : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .

- Method : The specific methods of application or experimental procedures would depend on the particular industrial process. This typically involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of various industrial chemicals. The specific results, including any quantitative data or statistical analyses, would depend on the particular chemical being synthesized .

- Field : Polymer Chemistry

- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Method : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .

- Results : The outcome is the production of hypercrosslinked polymers with customized micromorphology and functionalities . These polymers have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .

- Field : Organic Chemistry

- Application : Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .

- Method : The specific methods of application or experimental procedures would depend on the particular organic synthesis. This typically involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of various organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular compound being synthesized .

Industrial Chemistry

Polymer Materials

Chemical Building Block

- Field : Industrial Chemistry

- Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a colorless, sweet-smelling, flammable gas . Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products , and was formerly utilized as a refrigerant .

- Method : The specific methods of application or experimental procedures would depend on the particular industrial process. This typically involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of various industrial chemicals. The specific results, including any quantitative data or statistical analyses, would depend on the particular chemical being synthesized .

- Field : Polymer Chemistry

- Application : Hypercrosslinked polystyrene particles prepared via suspension polymerization are usually polydisperse with particle sizes in the micron range which is inconvenient for their practical applications in certain fields . Therefore, alternate polymerization methods have been developed to prepare hypercrosslinked materials with a more uniform particle size distribution such as emulsion .

- Method : The specific methods of application or experimental procedures would depend on the particular polymerization process. This typically involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of hypercrosslinked materials with a more uniform particle size distribution. The specific results, including any quantitative data or statistical analyses, would depend on the particular material being synthesized .

- Field : Organic Chemistry

- Application : Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .

- Method : The specific methods of application or experimental procedures would depend on the particular organic synthesis. This typically involves reactions under controlled conditions with various reagents .

- Results : The outcome is the production of various organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular compound being synthesized .

Refrigerant

Emulsion Polymerization

Chemical Building Block

属性

IUPAC Name |

5-(chloromethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFAUTJRYNSYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562987 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-methylpyrimidine | |

CAS RN |

126504-86-7 | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126504-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)